2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of dipyridopyrimidine derivatives, which are known for their diverse biological activities, including antitumor and antiviral properties. The compound's molecular formula is , and it features multiple functional groups that contribute to its reactivity and pharmacological profile.
The compound can be sourced from various chemical suppliers, such as ChemDiv and Sigma-Aldrich, which provide it for research purposes. It is classified under organic compounds with a focus on heterocyclic structures due to the presence of nitrogen-containing rings. The IUPAC name emphasizes its complex structure, indicating various substituents and functional groups that enhance its chemical properties.
The synthesis of 2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvents), and purification methods (e.g., chromatography) are crucial for replicating the synthesis in laboratory settings.
The molecular structure of 2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide can be represented using various structural notations:
CC(C=CC1=NC(N2CCc3ccccc3)=C3C=C(C(NCC4OCCC4)=O)C2=N)=CN1C3=O
The compound features a dipyrido-pyrimidine core with multiple substituents that influence its physical and chemical properties.
The molecular weight is 457.53 g/mol, with a polar surface area of 77.834 Ų. The number of hydrogen bond donors is 2, and acceptors is 7. These parameters are critical for understanding the compound's solubility and interaction with biological targets.
The reactivity of this compound can be explored through various chemical reactions:
Technical details regarding reaction conditions such as pH, temperature, and catalysts are essential for optimizing these reactions.
The mechanism of action for 2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide may involve:
Quantitative data on binding affinities and inhibition constants would provide deeper insights into its pharmacodynamics.
The physical and chemical properties of this compound include:
These properties are crucial for predicting the behavior of the compound in biological systems and its suitability for drug formulation.
Due to its complex structure and potential biological activity, 2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide has several applications in scientific research:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and potential applications in drug discovery and development.
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: